molecular formula C17H15ClN2O4S2 B2593974 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide CAS No. 941951-93-5

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide

Cat. No.: B2593974
CAS No.: 941951-93-5
M. Wt: 410.89
InChI Key: WKCWAHJBNOBVTM-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

    Acetylation: Finally, the acetyl group is added through a reaction with acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Sulfonyl Derivatives: Compounds like sulfonylureas and sulfonamides.

Uniqueness

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide is unique due to the combination of its benzothiazole core and sulfonylacetamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S2/c1-10-7-11(18)8-14-16(10)20-17(25-14)19-15(21)9-26(22,23)13-5-3-12(24-2)4-6-13/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCWAHJBNOBVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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